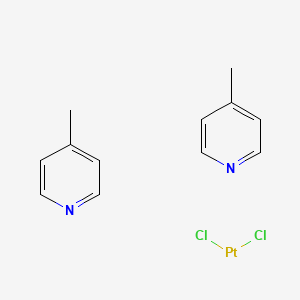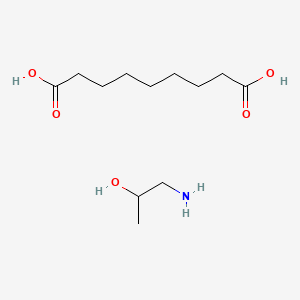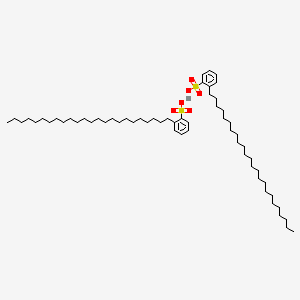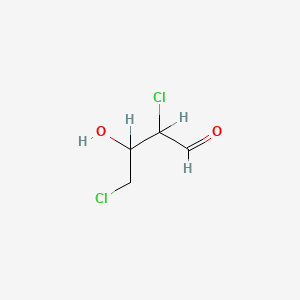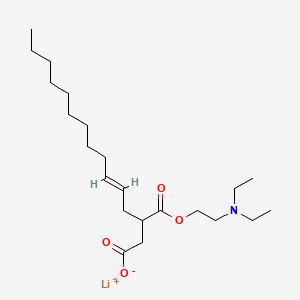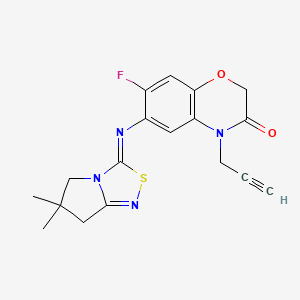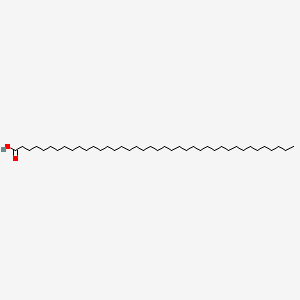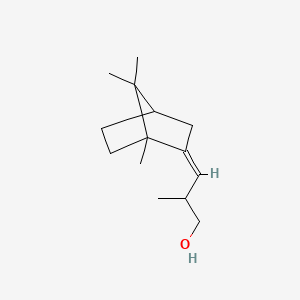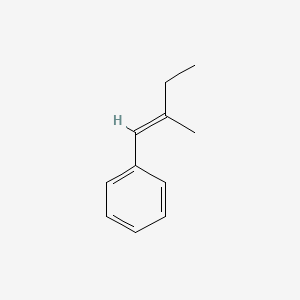
(2,2-Bis(nonyloxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Bis(nonyloxy)ethyl)benzene: is a chemical compound with the molecular formula C26H46O2 and a molecular weight of 390.6422 g/mol . It is characterized by the presence of two nonyloxy groups attached to an ethylbenzene core. This compound is achiral and does not exhibit optical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(nonyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with nonyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Bis(nonyloxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: (2,2-Bis(nonyloxy)ethyl)benzene is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins .
Biology: In biological research, this compound is utilized in the study of lipid membranes and their interactions with proteins. It is also used in the development of surfactants and emulsifiers .
Medicine: It can be used to formulate nanoparticles for targeted drug delivery .
Industry: In the industrial sector, this compound is employed in the manufacture of lubricants, plasticizers, and coatings. Its unique chemical properties make it suitable for use in various formulations .
Mécanisme D'action
The mechanism of action of (2,2-Bis(nonyloxy)ethyl)benzene involves its interaction with lipid membranes. The nonyloxy groups facilitate the insertion of the compound into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes .
Molecular Targets and Pathways: The primary molecular targets of this compound are lipid membranes and associated proteins. The compound can modulate signaling pathways by influencing membrane dynamics and protein interactions .
Comparaison Avec Des Composés Similaires
- (2,2-Bis(hexyloxy)ethyl)benzene
- (2,2-Bis(octyloxy)ethyl)benzene
- (2,2-Bis(decyloxy)ethyl)benzene
Uniqueness: Compared to its analogs, (2,2-Bis(nonyloxy)ethyl)benzene exhibits unique properties due to the length of its nonyloxy chains. This affects its solubility, hydrophobicity, and interaction with lipid membranes, making it particularly useful in specific applications such as drug delivery and membrane studies .
Propriétés
Numéro CAS |
93981-53-4 |
|---|---|
Formule moléculaire |
C26H46O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2,2-di(nonoxy)ethylbenzene |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-18-22-27-26(24-25-20-16-15-17-21-25)28-23-19-14-12-10-8-6-4-2/h15-17,20-21,26H,3-14,18-19,22-24H2,1-2H3 |
Clé InChI |
GUGANXZUIVXJBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



